molecular formula C19H18N2O3 B1585467 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) CAS No. 5150-50-5

1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)

Cat. No. B1585467
CAS RN: 5150-50-5
M. Wt: 322.4 g/mol
InChI Key: AZZVYIDATNYVSN-UHFFFAOYSA-N
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Description

1’,3’,3’-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2’-indoline), also known as 6-NO2-8-OMe-BIPS, is a spiropyran based photochromic dye . It has a nitro group that enhances the overall quantum yield of the photochemical system . The empirical formula is C20H20N2O4 and the molecular weight is 352.38 .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, it has been used in the preparation of novel lanthanide (Gd3+, Sm3+, and Tb3+) complexes . Another study investigated the photoisomerization and thermal reaction of the molecule when deposited on the atomic thin channel of a MoS2 field-effect transistor .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc (cc2C=CC3 (Oc12)N ©c4ccccc4C3 ©C) [N+] ( [O-])=O . The InChI key is IZDVWQPIYXTGIF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound exhibits photochromic properties, meaning it can change its color under light irradiation. Specifically, it changes from a colorless spirocyclic form to a colored merocyanine form upon UV irradiation, and reverts back to the colorless form under visible light .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 159-162 °C (lit.) . It has an assay of 97% .

Scientific Research Applications

Thermal Isomerization

1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline) has been studied for its thermal isomerization properties. Nishimura et al. (1989) investigated the rates of thermal isomerization from its spiro form to its merocyanine form in various solvents and at high pressures. They found that the equilibrium constants between these isomers vary depending on the solvents used (Nishimura, Miyake, & Sueishi, 1989).

Photoelectrochemical Behavior

The photoelectrochemical behavior of this compound has been a significant area of research. Zhi et al. (1995) explored its behavior in dimethylformamide solutions, revealing its potential for constructing multi-functional electro-optical molecular devices due to its unique photochromism and electrochromism (Zhi, Baba, Hashimoto, & Fujishima, 1995).

Fluorescence Properties

The fluorescence properties of the merocyanine form of spirobenzopyran, which includes this compound, have been identified and characterized. Horie et al. (1985) observed a brilliant red emission from this form, both in solution and in polymer films, and measured its fluorescence lifetimes (Horie, Hirao, Mita, Takubo, Okamoto, Washio, Tagawa, & Tabata, 1985).

Photochromic Properties

This compound has also been explored for its photochromic properties in various contexts. For instance, Drummond and Furlong (1990) investigated the photochemical and physicochemical properties of this compound in different solvents, examining its behavior in self-assembled surfactant aggregates and dioxane-water mixtures (Drummond & Furlong, 1990).

Molecular Recognition

The compound has been used in studies on molecular recognition. Hamada et al. (1996) investigated the photochromic behavior and guest binding properties of β-cyclodextrin modified with this compound, revealing unique photochromic responses and interactions with various guests (Hamada, Hoshi, Higuchi, Murai, Akagami, & Ueno, 1996).

Ferromagnetic and Photochromic Properties

The compound has been incorporated into materials that exhibit both ferromagnetic and photochromic properties. Aldoshin et al. (2007) synthesized a bifunctional compound using this spiropyran, demonstrating its potential in developing materials with dual functionalities (Aldoshin, Sanina, Minkin, Voloshin, Ikorskii, Ovcharenko, Smirnov, & Nagaeva, 2007).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The unique properties of this compound, particularly its photochromic properties, make it a promising candidate for various applications. Future research could explore its potential use in other areas such as sensitive displays, biosensors, and other optical devices .

properties

IUPAC Name

1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-18(2)14-8-4-5-9-15(14)20(3)19(18)12-11-13-7-6-10-16(21(22)23)17(13)24-19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZVYIDATNYVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276039, DTXSID90884134
Record name 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)

CAS RN

5150-50-5, 5266-41-1
Record name 1′,3′-Dihydro-1′,3′,3′-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(2H-1-benzopyran-2,2'-(2H)indole), 1',3'-dihydro-1',3',3'-trimethyl-8-nitro-
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro-
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Record name 1',3',3'-Trimethyl-8-nitrospiro(2H-1-benzopyran-2,2'-indoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1',3'-dihydro-1',3',3'-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Nishimura, J Miyake, Y Sueishi - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
The rates of thermal isomerization of 1′,3′,3′-trimethyl-8-nitrospiro[2H-1-benzopyran-2,2′-indoline]-6-carboxylic acid (6-COOH-8-NO 2 -SP) from its spiro form (SP) to its …
Number of citations: 10 www.journal.csj.jp
IV Ciapurin, SV Robu, K Oba… - Applications of …, 2000 - spiedigitallibrary.org
Our research was aimed at finding a photochromic compounds sensitive in the visible spectra. We have reported a new photochromic composite polymer materials consisting of …
Number of citations: 6 www.spiedigitallibrary.org
H Sato, A Matsuzaki, S Nishio, M Yoshimi… - Chemistry …, 1996 - journal.csj.jp
A Raman spectroscopic study on large-sized merocyanine aggregates prepared by the irradiating a 15 NO 2 -isotopomer of 6-nitro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-…
Number of citations: 1 www.journal.csj.jp
M Terazima - The Journal of Physical Chemistry A, 1999 - ACS Publications
The sensitivity and stability of an optical heterodyne detected transient grating (OHD-TG) method without an active phase control system was examined, and the system was used to …
Number of citations: 25 pubs.acs.org
K Okamoto, TD Neal, Z Zhang, DT Wei… - Chemical physics letters, 2005 - Elsevier
Mask pattern transferred transient grating, which is a convenient new technique in the class of optical heterodyne detected transient grating, is applied to photochromic molecule (…
Number of citations: 6 www.sciencedirect.com
AR Tuktarov, AA Khuzin… - Russian Chemical …, 2017 - iopscience.iop.org
The review integrates and analyzes the experimental and theoretical studies published in the last 15 years dealing with the synthesis and physicochemical and photochromic properties …
Number of citations: 23 iopscience.iop.org
TD Neal - 2006 - thesis.library.caltech.edu
We have experimentally verified that visible light emission for various organic light emitters can be enhanced through the use of surface plasmon coupling layers. By matching the …
Number of citations: 1 thesis.library.caltech.edu

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